Specificity as a Precursor for Mcl-1 Inhibitors: A Patent-Defined Scaffold
The target compound's unique 4-chloro-3-methyl substitution is explicitly claimed as a critical scaffold for synthesizing substituted benzothiophenes that inhibit Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein [1]. This differentiates it from other benzo[b]thiophene-2-carboxylates, such as the unsubstituted methyl ester (CAS 22913-24-2), which lacks this specific functionality and is not implicated in the same patented Mcl-1 inhibitor series [2].
| Evidence Dimension | Scaffold Specificity for Mcl-1 Inhibitor Synthesis |
|---|---|
| Target Compound Data | Explicitly claimed as a precursor in US20150336925A1 |
| Comparator Or Baseline | Methyl benzo[b]thiophene-2-carboxylate (CAS 22913-24-2): Not claimed in this Mcl-1 inhibitor patent. |
| Quantified Difference | Qualitative differentiation based on patent claims |
| Conditions | Patent literature analysis |
Why This Matters
For research programs targeting Mcl-1, this compound is a defined, non-substitutable starting material for accessing patented chemical space, providing a clear rationale for procurement over generic alternatives.
- [1] Vanderbilt University. (2015). Substituted Benzofuran, Benzothiophene and Indole Mcl-1 Inhibitors. US Patent Application US20150336925A1. View Source
- [2] PubChem. (2025). Methyl benzo(b)thiophene-2-carboxylate (CAS 22913-24-2). View Source
